Phenyl propyldithiocarbamate
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Overview
Description
Phenyl propyldithiocarbamate is an organosulfur compound belonging to the dithiocarbamate family. These compounds are characterized by the presence of a dithiocarbamate functional group, which consists of a nitrogen atom bonded to a carbon disulfide group. This compound is known for its versatile applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl propyldithiocarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This reaction is typically carried out under solvent-free conditions, making it an atom-economic process. The general reaction scheme is as follows: [ \text{R-NH}_2 + \text{CS}_2 + \text{R’-X} \rightarrow \text{R-N(CS)_2-R’} + \text{HX} ] where R represents the phenyl group, and R’ represents the propyl group .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: Phenyl propyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: Oxidation of dithiocarbamates typically leads to the formation of thiuram disulfides.
Reduction: Reduction reactions can convert dithiocarbamates back to their corresponding amines and carbon disulfide.
Substitution: this compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Thiuram disulfides.
Reduction: Amines and carbon disulfide.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Phenyl propyldithiocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Mechanism of Action
The mechanism of action of phenyl propyldithiocarbamate involves its strong metal-binding capacity. It acts as an enzyme inhibitor by binding to catalytic and regulatory thiol groups of cytoplasmic constituents. This inhibition is facilitated by the formation of stable complexes with metal ions such as copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and zinc (Zn²⁺) .
Comparison with Similar Compounds
Phenyl propyldithiocarbamate can be compared with other dithiocarbamates such as:
- Sodium diethyldithiocarbamate
- Zinc dimethyldithiocarbamate
- Manganese ethylenebisdithiocarbamate
Uniqueness: this compound is unique due to its specific phenyl and propyl substituents, which confer distinct chemical properties and reactivity compared to other dithiocarbamates.
Properties
CAS No. |
73622-77-2 |
---|---|
Molecular Formula |
C10H13NS2 |
Molecular Weight |
211.4 g/mol |
IUPAC Name |
phenyl N-propylcarbamodithioate |
InChI |
InChI=1S/C10H13NS2/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
InChI Key |
WHLCFAJLUWTIBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=S)SC1=CC=CC=C1 |
Origin of Product |
United States |
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